molecular formula C15H16N2O2 B1385987 2-[Benzyl(ethyl)amino]nicotinic acid CAS No. 1040076-82-1

2-[Benzyl(ethyl)amino]nicotinic acid

Cat. No.: B1385987
CAS No.: 1040076-82-1
M. Wt: 256.3 g/mol
InChI Key: SZFVCKGECADROZ-UHFFFAOYSA-N
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Description

2-[Benzyl(ethyl)amino]nicotinic acid is a chemical compound with the molecular formula C15H16N2O2. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(ethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with benzylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(ethyl)amino]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[Benzyl(ethyl)amino]nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Benzyl(ethyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzyl(ethyl)amino]nicotinic acid is unique due to its specific structure, which combines the properties of benzylamine and ethylamine with nicotinic acid. This unique combination allows it to interact with different molecular targets and exhibit distinct biological activities compared to its parent compound and other derivatives .

Properties

IUPAC Name

2-[benzyl(ethyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-17(11-12-7-4-3-5-8-12)14-13(15(18)19)9-6-10-16-14/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFVCKGECADROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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